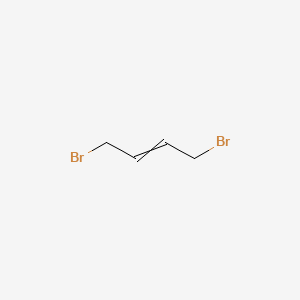

2-Butene, 1,4-dibromo-

説明

Contextualization within Dihalogenated Alkenes

As a member of the dihalogenated alkene family, 2-Butene (B3427860), 1,4-dibromo- is part of a class of compounds characterized by a carbon-carbon double bond and two halogen atoms. cymitquimica.com The presence of bromine atoms, which are good leaving groups, and the double bond make it susceptible to both substitution and addition reactions. cymitquimica.com This dual reactivity is a hallmark of many dihalogenated alkenes and underpins their utility in synthesis. The specific placement of the bromine atoms at the 1 and 4 positions, flanking the internal double bond, imparts a unique reactivity profile compared to other dibrominated butenes.

The stereochemistry of the double bond, either cis (Z) or trans (E), also plays a crucial role in the compound's physical properties and reactivity. cymitquimica.com The trans isomer, for instance, is noted for its specific geometric properties that influence its boiling and melting points, as well as its solubility. cymitquimica.com The study of dihalogenated alkenes is a significant area of research, with ongoing efforts to develop new catalytic and stereoselective dihalogenation methods. nih.govnih.gov

Significance as a Synthetic Precursor in Advanced Organic Synthesis

The primary significance of 2-Butene, 1,4-dibromo- lies in its role as a precursor for the synthesis of a wide array of organic compounds. Its bifunctional nature allows for the construction of various molecular architectures, including cyclic and heterocyclic systems. nih.govresearchgate.net For example, it is a key starting material in the synthesis of 1,4-dicarbonyl compounds, which are themselves versatile intermediates for creating cyclopentenones, furans, thiophenes, and pyrrole (B145914) derivatives. acs.org

Furthermore, 2-Butene, 1,4-dibromo- is employed in the synthesis of macrocyclic compounds and polymers. acs.orgresearchgate.net Its reaction with various nucleophiles can lead to the formation of diamines and other substituted butenes, which are valuable in medicinal chemistry and materials science. The ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, further expands its synthetic utility. msu.edu

Overview of Research Trajectories for 2-Butene, 1,4-dibromo-

Current research involving 2-Butene, 1,4-dibromo- is focused on several key areas. One major trajectory involves the development of more efficient and selective methods for its synthesis. This includes exploring different catalysts and reaction conditions to improve yields and stereoselectivity. google.comgoogle.com

Another significant area of research is its application in the synthesis of novel and complex molecules. nih.govresearchgate.net This includes its use in the construction of pharmacologically active compounds and new materials with specific properties. For instance, adamantane-containing heterocycles with potential antiviral activity have been synthesized using a derivative of 2-Butene, 1,4-dibromo-. researchgate.net

The study of its reaction mechanisms also continues to be an active area of investigation. Understanding the intricacies of its participation in substitution, addition, and cycloaddition reactions allows for greater control over product formation and the design of new synthetic strategies. nih.govmsu.edu

Interactive Data Tables

Table 1: Physicochemical Properties of 2-Butene, 1,4-dibromo-

| Property | Value | Source |

| Molecular Formula | C4H6Br2 | nist.gov |

| Molecular Weight | 213.898 g/mol | nist.gov |

| CAS Registry Number | 6974-12-5 (for the mixture of isomers) | nist.govchemeo.com |

| trans-Isomer CAS | 821-06-7 | biosynth.com |

| cis-Isomer CAS | 18866-73-4 | chemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 203 °C | stenutz.eu |

| Melting Point (trans) | 53 °C | stenutz.eu |

Table 2: Key Reactions and Applications

| Reaction Type | Reagents/Conditions | Products | Applications | Source |

| Nucleophilic Substitution | Amines, Hydroxides | Substituted butenes (e.g., diamines, diols) | Pharmaceuticals, Polymers | |

| Addition Reactions | Electrophiles (e.g., Br2) | Tetrabromoalkanes | Chemical Intermediates | cymitquimica.com |

| Cycloaddition | Dienes/Dienophiles | Cyclic and Heterocyclic compounds | Organic Synthesis | nih.govmsu.edu |

| Polymerization | Monomers | Polymers | Materials Science | researchgate.netbiosynth.com |

Structure

3D Structure

特性

IUPAC Name |

1,4-dibromobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859544 | |

| Record name | 1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-12-5 | |

| Record name | 1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butene, 1,4 Dibromo

Direct Bromination of Butadiene Systems

The direct addition of bromine to 1,3-butadiene (B125203) is the most common route to produce 2-Butene (B3427860), 1,4-dibromo-. The reaction proceeds through an electrophilic attack on the conjugated diene system, leading to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgmasterorganicchemistry.com This intermediate can then be attacked by a bromide ion at two different positions, leading to the formation of the 1,2- and 1,4-addition products. masterorganicchemistry.com

Reaction Engineering and Scale-up Considerations for Butadiene Bromination

For the industrial-scale production of 2-Butene, 1,4-dibromo-, several reaction engineering and scale-up factors must be considered. The reaction is exothermic, necessitating efficient heat removal to maintain the desired temperature and control the product distribution. sciencemadness.org

A described preparation method suitable for industrial application involves adding chloroform (B151607) to a reactor and cooling it, followed by the introduction of 1,3-butadiene gas. google.com The temperature is further decreased before the dropwise addition of bromine, maintaining a constant low temperature. google.com After the reaction, unreacted starting materials and the solvent are removed by distillation under reduced pressure, and the product is purified by recrystallization. google.com Another large-scale process involves dissolving butadiene in dichloromethane, followed by the addition of liquid bromine while maintaining a low temperature. guidechem.com Post-reaction workup includes distillation and recrystallization to obtain a high-purity product. guidechem.com

Key considerations for scale-up include:

Reactor Design: A reactor with efficient cooling and stirring capabilities is essential to manage the reaction exotherm and ensure homogeneity.

Reagent Addition: The controlled, slow addition of bromine is crucial to prevent localized overheating and the formation of byproducts.

Work-up and Purification: Efficient methods for solvent removal (e.g., vacuum distillation) and product purification (e.g., recrystallization) are necessary to achieve the desired product purity on a large scale. guidechem.comgoogle.com

Bromination of Unsaturated Alcohols and Derivatives

The transformation of unsaturated alcohols, such as 2-butyne-1,4-diol (B31916) and its corresponding alkene, 2-butene-1,4-diol (B106632), presents a common pathway to halogenated compounds. However, the regiochemistry of the bromine addition is highly dependent on the reaction conditions and the nature of the substrate's unsaturation.

Bromination of 2-Butyne-1,4-diol for 2-Butene, 1,4-dibromo- Synthesis

Direct bromination of 2-butyne-1,4-diol does not typically yield the desired 1,4-dibromo-2-butene (B147587). Instead, the reaction proceeds via an electrophilic addition across the triple bond, resulting in the formation of (E)-2,3-dibromo-2-butene-1,4-diol. chemicalbook.com To synthesize the 1,4-dibromo isomer from this starting material, a multi-step approach is necessary. First, the 2-butyne-1,4-diol must be selectively reduced to 2-butene-1,4-diol. chemicalbook.com Subsequently, the hydroxyl groups of 2-butene-1,4-diol can be substituted with bromine. A notable method for this conversion is the Appel reaction, which utilizes a combination of a phosphine (B1218219) and a carbon tetrahalide. For instance, (Z)-1,4-dibromo-2-butene has been successfully prepared from (Z)-2-butene-1,4-diol using these conditions. nsf.gov

The direct electrophilic addition of bromine to the triple bond of 2-butyne-1,4-diol is influenced by the electron-withdrawing nature of the adjacent hydroxyl groups, although the reaction still proceeds to give the 2,3-dibromo product. chemicalbook.com

In the subsequent conversion of 2-butene-1,4-diol to 1,4-dibromo-2-butene, the hydroxyl groups are the reaction sites. In a reaction like the Appel reaction, the hydroxyl groups are first converted into better leaving groups by the phosphorus reagent, followed by nucleophilic attack by the bromide ion in an SN2 fashion. This mechanism typically results in the inversion of stereochemistry at the carbon centers.

In the synthesis of 1,4-dibromo-2-butene from 2-butene-1,4-diol, the regioselectivity is inherently controlled as the reaction targets the hydroxyl groups at the 1 and 4 positions. The stereochemistry of the final product is dependent on the stereochemistry of the starting diol and the reaction mechanism. For example, the conversion of (Z)-2-butene-1,4-diol via an Appel reaction, which proceeds through an SN2 mechanism, would be expected to influence the stereochemistry of the resulting (Z)-1,4-dibromo-2-butene. nsf.gov

For the initial reduction of 2-butyne-1,4-diol to 2-butene-1,4-diol, catalytic hydrogenation is often employed. For the subsequent conversion to 1,4-dibromo-2-butene, specific conditions for the Appel reaction would involve the use of reagents like triphenylphosphine (B44618) and carbon tetrabromide in an appropriate solvent.

A study detailing the synthesis of (Z)-1,4-dibromo-2-butene from (Z)-2-buten-1,4-diol mentions the use of Appel conditions. nsf.gov While the specific reagent ratios and reaction conditions were not detailed in the provided search results, a typical Appel reaction involves equimolar amounts of the alcohol, phosphine, and carbon tetrahalide.

Alternative Synthetic Routes and Precursors

An alternative and more direct approach to synthesizing 2-Butene, 1,4-dibromo- involves the use of other halogenated butenes as starting materials, primarily through halogen exchange reactions.

Derivation from Related Halogenated Butenes (e.g., 1,4-dichloro-2-butene)

The conversion of 1,4-dichloro-2-butene to 1,4-dibromo-2-butene is a classic example of a Finkelstein reaction, which involves the exchange of one halogen for another. This reaction is typically driven by the differential solubility of the resulting halide salts in the chosen solvent.

The reaction is an equilibrium process, and to drive it towards the desired product, a bromide salt with a cation that forms a less soluble chloride salt in the reaction solvent is often used. Lithium bromide is a common reagent for this purpose in solvents like acetone (B3395972) or acetonitrile (B52724). The precipitation of lithium chloride from the reaction mixture shifts the equilibrium towards the formation of 1,4-dibromo-2-butene.

Phase-transfer catalysis can also be employed to facilitate the halogen exchange between an aqueous solution of a bromide salt (e.g., sodium bromide or potassium bromide) and an organic solution of 1,4-dichloro-2-butene. chemicalbook.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the bromide anion from the aqueous phase to the organic phase where it can react with the dichlorobutene.

| Starting Material | Reagents | Product | Reaction Type |

| 1,4-dichloro-2-butene | Lithium Bromide | 2-Butene, 1,4-dibromo- | Halogen Exchange (Finkelstein) |

| 1,4-dichloro-2-butene | Sodium/Potassium Bromide, Phase-Transfer Catalyst | 2-Butene, 1,4-dibromo- | Halogen Exchange (Phase-Transfer Catalysis) |

Indirect Synthetic Pathways involving Functional Group Interconversion

While direct bromination of 1,3-butadiene is a common route to 2-Butene, 1,4-dibromo-, indirect pathways utilizing functional group interconversion (FGI) offer alternative strategies. A primary example of such a pathway is the conversion of 2-butene-1,4-diol to the target dibromide. This transformation is a classic FGI, specifically the conversion of alcohol functional groups into alkyl halides.

This conversion can be achieved using various brominating agents. A well-established method for converting alcohols to alkyl bromides involves the use of an acid/bromide salt mixture, such as hydrobromic acid or a combination of sodium bromide and a strong acid like sulfuric acid. In a typical procedure analogous to the synthesis of similar dibromoalkanes, 2-butene-1,4-diol would be treated with a mixture of sodium bromide and concentrated sulfuric acid. The sulfuric acid protonates the hydroxyl groups of the diol, converting them into a better leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in a substitution reaction to form the carbon-bromine bond. This process occurs at both ends of the molecule to yield 1,4-dibromo-2-butene. Careful control of reaction conditions, such as temperature, is crucial to prevent side reactions like elimination or rearrangement.

This FGI approach is fundamental in organic synthesis as it allows for the construction of target molecules from more readily available or stereochemically defined precursors. ic.ac.uk The conversion of a diol to a dihalide is a key tactical step that enables further synthetic manipulations, as the bromide atoms serve as excellent leaving groups for subsequent nucleophilic substitution reactions.

Purification and Isolation Techniques in 2-Butene, 1,4-dibromo- Synthesis

Following the synthesis of 2-Butene, 1,4-dibromo-, a multi-step purification process is essential to remove impurities, unreacted starting materials, and isomeric byproducts to obtain a product of high purity.

Distillation Methodologies for Product Refinement

Vacuum distillation is a frequently employed technique for the initial purification of crude 2-Butene, 1,4-dibromo-. This method is particularly suitable for separating the desired product from non-volatile impurities and residual solvents. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point of approximately 205°C. sigmaaldrich.com

Research findings indicate that the crude solid is often subjected to distillation under a controlled vacuum. google.com The parameters for this process are critical for efficient separation. The table below summarizes typical conditions reported for the vacuum distillation of 1,4-dibromo-2-butene.

| Parameter | Reported Range/Value | Reference |

|---|---|---|

| Vacuum Pressure | 1000 Pa - 1500 Pa | google.com |

| Collection Temperature | 50°C - 90°C | google.com |

| Preferred Collection Temperature | 70°C - 80°C | google.com |

This distillation step effectively removes lower-boiling point impurities and provides a fraction enriched in the desired trans-1,4-dibromo-2-butene. google.com

Recrystallization Techniques for Enhanced Purity

Following distillation, recrystallization is a crucial step for achieving high purity, particularly for separating the target compound from impurities with similar boiling points. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Several solvents have been proven effective for the recrystallization of 1,4-dibromo-2-butene. The choice of solvent is critical for obtaining high-purity crystals.

| Solvent | Reference |

|---|---|

| Petroleum Ether | google.com |

| n-Hexane | google.com |

| Ethanol (B145695) | google.com |

| Cyclohexane | google.com |

| Propanol | google.com |

| Toluene | google.com |

In one documented procedure, the distilled solid is dissolved in anhydrous ethanol at 70°C, followed by cooling to room temperature to precipitate the purified product. google.com This combined distillation and recrystallization process can yield trans-1,4-dibromo-2-butene with a purity exceeding 99.8%. google.com

Chromatographic Separations for Isomer and Impurity Resolution

Chromatographic techniques are indispensable for the analytical assessment of purity and for the preparative separation of isomers of 2-Butene, 1,4-dibromo-. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized.

Gas Chromatography (GC): GC is primarily used for determining the purity of the final product. For instance, GC analysis has been used to confirm the purity of trans-1,4-dibromo-2-butene to be as high as 99.86%, with the largest single impurity being only 0.13%. google.com A patent describes a GC method with a specific temperature program for analysis, starting at 120°C and ramping up to 250°C. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analyzing and separating the cis and trans isomers of 2-Butene, 1,4-dibromo-, as well as resolving other impurities. Reverse-phase (RP) HPLC methods are commonly employed. sielc.com These methods can be scaled up for preparative separation to isolate impurities. sielc.comsielc.com Studies on the related compound, 2-butene-1,4-diol, have demonstrated successful separation of its cis and trans isomers using chiral columns like (S,S)-Whelk-O 1 and ChiraSpher, indicating the potential of these methods for 1,4-dibromo-2-butene as well. nih.govnih.gov

The table below outlines a typical RP-HPLC method for the analysis of (E)-1,4-Dibromo-2-butene. sielc.comsielc.com

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Alternative Mobile Phase (for Mass Spectrometry) | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

Reaction Chemistry and Mechanistic Investigations of 2 Butene, 1,4 Dibromo

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-Butene (B3427860), 1,4-dibromo- involves nucleophilic substitution, where a nucleophile replaces one or both of the bromide leaving groups. The allylic nature of the carbon-bromine bonds is central to its reactivity, enabling stabilization of intermediates and transition states, thus facilitating substitution processes.

SN1 and SN2 Pathways at Allylic Bromine Centers

The allylic structure of 2-Butene, 1,4-dibromo- allows it to react via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. Although the carbons bearing the bromine atoms are primary, which typically favors the SN2 pathway, the adjacent double bond provides resonance stabilization to a potential carbocation intermediate, a key feature of the SN1 mechanism. chemspider.comgoogle.com The competition between these two pathways is dictated by the reaction conditions.

The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. nih.gov This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. In contrast, the SN1 mechanism is a two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate, which is then attacked by the nucleophile. google.com This route is promoted by weak nucleophiles, polar protic solvents, and conditions that favor ionization.

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (ionization then nucleophilic attack) | One-step (concerted) |

| Intermediate | Resonance-stabilized allylic carbocation | None (Pentacoordinate transition state) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration |

| Potential Product | Can lead to rearranged products (allylic shift) | Direct substitution product |

Research has shown that the reaction of (Z)-1,4-dibromo-2-butene with potassium cyanide proceeds through a tandem SN2/E2' (1,4-elimination) mechanism to form 1-cyano-1,3-butadiene. The stereochemistry of the starting material was found to directly influence the diastereoselectivity of the reaction, affecting the ratio of (E)- to (Z)-isomers of the product. This demonstrates that even without a traditional chiral center, the substrate's geometric isomerism plays a crucial role in directing the course of an SN2 reaction. The rigid geometry of the cis isomer can lead to different steric interactions in the transition state compared to the more linear trans isomer, thereby affecting the reaction rate and product distribution.

The efficiency of nucleophilic substitution reactions is critically dependent on the ability of the leaving group to depart from the substrate. A good leaving group must be able to stabilize the negative charge it acquires upon departure. In 2-Butene, 1,4-dibromo-, the bromide ion (Br⁻) serves as the leaving group.

Bromide is considered a very good leaving group for several reasons:

Weak Basicity : It is the conjugate base of a strong acid, hydrobromic acid (HBr). Weak bases are stable as independent anions in solution and are therefore effective leaving groups.

Polarizability : Bromine is a large atom with a diffuse electron cloud. This high polarizability allows it to stabilize the developing negative charge in the transition state of both SN1 and SN2 reactions.

The excellent leaving group ability of bromide facilitates substitutions on 2-Butene, 1,4-dibromo- under relatively mild conditions.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Good |

| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bifunctional nature of 2-Butene, 1,4-dibromo- allows it to react with a wide array of nucleophiles, leading to the synthesis of diverse molecular architectures. Depending on the stoichiometry and the nature of the nucleophile, either one or both bromine atoms can be displaced.

Amines : Primary and secondary amines are effective nucleophiles that react with 2-Butene, 1,4-dibromo- to form mono- or di-substituted amino derivatives. These reactions typically follow an SN2 mechanism. The use of excess amine is common to prevent the initially formed amine product from acting as a nucleophile itself and leading to over-alkylation.

Thiols : Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are exceptionally potent nucleophiles. Thiolates react rapidly with 2-Butene, 1,4-dibromo- via an SN2 pathway to yield stable thioethers. The high nucleophilicity of sulfur minimizes competing elimination reactions.

Alkoxides : Alkoxides (R-O⁻) are strong nucleophiles but are also strong bases. Their reaction with 2-Butene, 1,4-dibromo- can lead to a mixture of substitution (SN2) and elimination (E2) products. The SN2 reaction produces ethers, while the E2 reaction can lead to the formation of butadiene derivatives. The product ratio is sensitive to the steric bulk of the alkoxide and the reaction temperature.

A significant application of 2-Butene, 1,4-dibromo- is in the synthesis of 1,4-diamino-2-butene (B105672) derivatives. These compounds are important building blocks for pharmaceuticals and polymers. The synthesis is typically achieved by reacting 2-Butene, 1,4-dibromo- with a large excess of a primary amine or ammonia. The reaction proceeds via a double SN2 displacement. For example, the reaction with methylamine (B109427) would yield N,N'-dimethyl-2-butene-1,4-diamine.

| Reactant 1 | Nucleophile | Product |

|---|---|---|

| trans-1,4-dibromo-2-butene | Ammonia (NH₃) | trans-2-Butene-1,4-diamine |

| cis-1,4-dibromo-2-butene | Methylamine (CH₃NH₂) | cis-N,N'-Dimethyl-2-butene-1,4-diamine |

| trans-1,4-dibromo-2-butene | Potassium Phthalimide | trans-1,4-Bis(phthalimido)-2-butene |

The rigid C4 backbone of 2-Butene, 1,4-dibromo- makes it a suitable candidate for use as a chemical linker to bridge two separate molecules. In carbohydrate chemistry, it can be used to synthesize butenylene-bridged glycoderivatives. This process involves linking two carbohydrate units through ether bonds.

The synthesis would theoretically involve the reaction of two equivalents of a partially protected sugar molecule, which has at least one free hydroxyl group, with one equivalent of 2-Butene, 1,4-dibromo-. The reaction is conducted in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl groups to form more nucleophilic alkoxides. These alkoxides then displace the bromide ions in a double SN2 reaction, forming a rigid butenylene bridge between the two sugar moieties. Key challenges in this synthesis include controlling the regioselectivity to target specific hydroxyl groups on the complex carbohydrate structures and preventing intramolecular side reactions.

Electrophilic Addition Reactions Across the Alkene Moiety

The double bond in 2-Butene, 1,4-dibromo- is susceptible to electrophilic attack, leading to the formation of saturated derivatives.

Addition of Halogens to the Double Bond

The halogenation of alkenes, such as the addition of bromine (Br₂) or chlorine (Cl₂), typically results in the formation of vicinal dihalides. masterorganicchemistry.comlibretexts.org This reaction proceeds with anti stereochemistry, meaning the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.comlibretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org For 2-Butene, 1,4-dibromo-, the addition of a halogen like bromine would yield a tetrabrominated butane (B89635) derivative.

The reaction is initiated by the electrophilic attack of the halogen on the alkene's π bond, which acts as a nucleophile. leah4sci.com This leads to the formation of a bridged halonium ion, which possesses a positive charge. leah4sci.com The second halide ion then attacks one of the carbons of the cyclic intermediate from the backside, resulting in the observed anti-addition product. masterorganicchemistry.comleah4sci.com

Table 1: Halogenation of 2-Butene, 1,4-dibromo-

| Reactant | Reagent | Product | Key Mechanistic Feature |

|---|---|---|---|

| 2-Butene, 1,4-dibromo- | Br₂ | 1,2,3,4-Tetrabromobutane | Formation of a cyclic bromonium ion intermediate, leading to anti-addition. masterorganicchemistry.comlibretexts.org |

| 2-Butene, 1,4-dibromo- | Cl₂ | 1,4-Dibromo-2,3-dichlorobutane | Formation of a cyclic chloronium ion intermediate, leading to anti-addition. leah4sci.com |

Hydrohalogenation and Other Electrophilic Additions

The addition of hydrogen halides (HX), such as HBr or HCl, to alkenes is known as hydrohalogenation and results in the formation of alkyl halides. masterorganicchemistry.compressbooks.pub This reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. masterorganicchemistry.com However, in the case of the symmetrical 2-Butene, 1,4-dibromo-, the addition of HX would lead to a single constitutional isomer.

The mechanism for hydrohalogenation involves a two-step process. pressbooks.pub The first step is the protonation of the alkene by the hydrogen halide to form a carbocation intermediate. pressbooks.pubyoutube.com The second step is the nucleophilic attack of the halide ion on the carbocation. pressbooks.pubyoutube.com

Other electrophilic additions to the double bond of 2-Butene, 1,4-dibromo- can also occur. For instance, epoxidation, the formation of an oxirane, is an electrophilic attack on the olefin. google.com However, the presence of electronegative bromine atoms can decrease the nucleophilicity of the double bond, making such reactions more difficult. google.com

Formation of Carbocation Intermediates and Resonance Stabilization

In hydrohalogenation, the initial protonation of the double bond in 2-Butene, 1,4-dibromo- leads to the formation of a secondary carbocation. The stability of this carbocation is a key factor in the reaction mechanism. youtube.com While the bromine atoms are electron-withdrawing, which can destabilize a nearby carbocation, the potential for resonance stabilization exists.

If a carbocation were to form at the carbon adjacent to a bromine atom, the lone pair of electrons on the bromine could potentially participate in resonance, delocalizing the positive charge. However, the formation of a carbocation at the carbons of the original double bond is the primary pathway in hydrohalogenation.

Elimination Reactions and Dehydrohalogenation

2-Butene, 1,4-dibromo- can undergo elimination reactions to form more unsaturated compounds.

Formation of Butadienes and Related Unsaturated Systems

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a common elimination reaction. chemicalnote.comlibretexts.org When treated with a strong base, 2-Butene, 1,4-dibromo- can undergo dehydrohalogenation to form a brominated butadiene. A second elimination can then lead to the formation of butadiyne.

The treatment of vicinal dihalides with a strong base can also lead to the formation of alkynes through a double elimination reaction. youtube.com

Mechanistic Aspects of E1 and E2 Eliminations

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). libretexts.orgucsb.edu

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the slow, rate-determining step. chemicalnote.comyoutube.com This is followed by the rapid removal of a proton from an adjacent carbon by a base. chemicalnote.com E1 reactions are favored by weak bases and polar protic solvents. iitk.ac.in

The E2 mechanism is a one-step, concerted reaction where the base removes a proton at the same time as the leaving group departs. chemicalnote.comyoutube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. youtube.comiitk.ac.in E2 reactions are favored by strong, bulky bases. iitk.ac.in

The choice between the E1 and E2 pathways for 2-Butene, 1,4-dibromo- would depend on the reaction conditions, particularly the strength of the base and the nature of the solvent.

Table 2: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Number of Steps | Two chemicalnote.com | One (concerted) chemicalnote.com |

| Rate Law | Rate = k[Substrate] (Unimolecular) mgscience.ac.in | Rate = k[Substrate][Base] (Bimolecular) ucsb.edu |

| Intermediate | Carbocation chemicalnote.com | None (Transition state) ucsb.edu |

| Base Requirement | Weak base is sufficient iitk.ac.in | Strong base is required iitk.ac.in |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry iitk.ac.in |

Cyclization and Polymerization Reactions

The presence of two electrophilic centers in 2-Butene, 1,4-dibromo- allows for its participation in both intramolecular and intermolecular nucleophilic substitution reactions, leading to the formation of cyclic compounds and polymers, respectively.

Intramolecular cyclization of 2-Butene, 1,4-dibromo- and its derivatives provides an efficient route to various carbocyclic and heterocyclic ring systems. The reaction of trans-1,4-dibromo-2-butene with diethyl malonate in the presence of a base can lead to the formation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. luc.edu This reaction proceeds through an initial intermolecular alkylation followed by an intramolecular SN2 displacement of the second bromide by the enolate intermediate.

Furthermore, 1,4-dibromo-2-butene (B147587) is a key precursor in the synthesis of 4-substituted cyclopentenes. acs.org This transformation highlights the utility of this compound in constructing five-membered ring systems, which are prevalent in many natural products and biologically active molecules. The specific pathways and reaction conditions determine the resulting ring size and substitution pattern.

| Reactant | Reagent | Product | Ring System |

| trans-1,4-dibromo-2-butene | Diethyl malonate | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Vinylcyclopropane |

| 1,4-dibromo-2-butene | Various nucleophiles | 4-Substituted cyclopentenes | Cyclopentene |

The difunctionality of 2-Butene, 1,4-dibromo- makes it a suitable monomer for the synthesis of various polymers through polycondensation and polyaddition reactions. In polycondensation reactions, it can react with difunctional nucleophiles such as bisphenols or diols to form polyethers with unsaturated backbones. Similarly, reaction with diamines, like piperazine, leads to the formation of polyamines. researchgate.net These polymerization reactions introduce double bonds into the polymer backbone, which can be further functionalized to modify the polymer properties.

The general scheme for the polycondensation of 1,4-dibromo-2-butene with a generic diol (HO-R-OH) is depicted below, yielding an unsaturated polyether and hydrogen bromide as a byproduct.

n Br-CH₂-CH=CH-CH₂-Br + n HO-R-OH → [-O-CH₂-CH=CH-CH₂-O-R-]_n + 2n HBr

| Polymerization Type | Co-monomer | Resulting Polymer Class |

| Polycondensation | Diols/Bisphenols | Unsaturated Polyethers |

| Polyaddition | Diamines (e.g., Piperazine) | Unsaturated Polyamines |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. As an allylic dihalide, 2-Butene, 1,4-dibromo- is an excellent substrate for a variety of such transformations, enabling the synthesis of complex molecules with high precision and efficiency.

Palladium catalysts are widely employed in cross-coupling reactions of allylic halides. The Heck reaction, for instance, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. odinity.com 1,4-dibromo-2-butene can undergo a Heck reaction with alkenes such as styrene (B11656) or acrylic acid to form new carbon-carbon bonds at the allylic positions. Similarly, the Suzuki-Miyaura coupling reaction allows for the reaction of 1,4-dibromo-2-butene with organoboron compounds, such as phenylboronic acid, in the presence of a palladium catalyst and a base, to form substituted dienes. libretexts.org These reactions typically proceed with high stereoselectivity, offering control over the geometry of the resulting double bonds.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Styrene, Acrylic Acid | Pd(OAc)₂, PPh₃, Base | Substituted 1,4-dienes |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base | 1,4-diphenyl-2-butene |

Copper-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon bonds and the construction of chiral centers. nih.gov In these reactions, a chiral ligand coordinates to the copper catalyst, creating a chiral environment that directs the nucleophilic attack on the allylic substrate. 1,4-dibromo-2-butene can serve as a prochiral substrate in such reactions. The use of chiral phosphoramidite (B1245037) ligands in combination with copper salts has proven effective in catalyzing the reaction of allylic halides with organometallic reagents like Grignard reagents or dialkylzincs. rug.nlnih.govresearchgate.net This methodology allows for the synthesis of enantioenriched products where a new stereocenter is created at the site of alkylation. The choice of ligand is crucial for achieving high enantioselectivity.

| Nucleophile | Copper Source | Chiral Ligand Type | Outcome |

| Alkyl Grignard Reagents | CuCl, CuBr·SMe₂ | Phosphoramidites | Enantioenriched allylic alkylation products |

| Dialkylzinc Reagents | Cu(OTf)₂ | Phosphoramidites | Formation of chiral centers with high enantiomeric excess |

The construction of fully conjugated macrocycles is a significant area of research due to their unique electronic and photophysical properties. 2-Butene, 1,4-dibromo- is a valuable building block in the synthesis of these large ring systems. One prominent method is the use of palladium and copper co-catalyzed Sonogashira coupling reactions. nih.gov In a typical approach, 1,4-dibromo-2-butene can be reacted with terminal diynes in a stepwise or one-pot manner to construct the macrocyclic framework.

Another important reaction is the Eglinton coupling, which involves the oxidative homocoupling of terminal alkynes using a copper(II) salt in a solvent like pyridine. rug.nl While this is a homocoupling reaction, derivatives of 1,4-dibromo-2-butene, where the bromine atoms have been substituted with terminal alkyne groups, can undergo intramolecular Eglinton coupling to form macrocycles. These strategies have been successfully applied to the synthesis of various annulenes and dehydroannulenes, which are large, fully conjugated monocyclic hydrocarbons.

| Reaction Type | Key Reagents | Macrocycle Type |

| Sonogashira Coupling | Terminal diynes, Pd/Cu catalyst, Base | Conjugated macrocycles, Annulene precursors |

| Eglinton Coupling | (after conversion to a diyne) Cu(OAc)₂, Pyridine | Symmetrical conjugated macrocycles |

Redox Chemistry of 2-Butene, 1,4-dibromo-

The redox chemistry of 2-Butene, 1,4-dibromo- involves the transformation of the central carbon-carbon double bond. Hydrogenation leads to the reduction of this bond, yielding the corresponding saturated analogue, while oxidation introduces oxygen atoms, leading to the formation of epoxides, diols, or cleavage products.

Hydrogenation of the Alkene Bond to Saturated Analogues

The hydrogenation of an alkene is a reduction reaction that involves the addition of hydrogen (H₂) across the double bond, converting the unsaturated alkene into a saturated alkane. libretexts.orgausetute.com.au This process is typically carried out in the presence of a metal catalyst. ausetute.com.aumsu.edu

General Reaction Scheme for Hydrogenation:

Reactant: 2-Butene, 1,4-dibromo-

Reagent: Hydrogen gas (H₂)

Product: 1,4-dibromobutane (B41627)

Br-CH₂-CH=CH-CH₂-Br + H₂ --(catalyst)--> Br-CH₂-CH₂-CH₂-CH₂-Br

This reaction is generally exothermic, releasing energy as the more stable alkane is formed. libretexts.orglibretexts.org The heat of hydrogenation can be an indicator of the stability of the alkene. libretexts.org

Catalysts and Conditions:

While specific experimental data for the hydrogenation of 2-Butene, 1,4-dibromo- is not detailed in the provided search results, the reaction is expected to proceed under conditions typical for alkene hydrogenation. The most commonly employed catalysts for this type of transformation are finely divided metals such as palladium, platinum, and nickel. ausetute.com.aumsu.eduquora.com These catalysts provide a surface on which the reaction occurs, lowering the activation energy. msu.edulibretexts.org The reaction typically involves bubbling hydrogen gas through a solution of the alkene in the presence of the catalyst. ausetute.com.au

Mechanism of Catalytic Hydrogenation:

The mechanism of catalytic hydrogenation is understood to occur in a series of steps on the surface of the metal catalyst:

Adsorption: Both the alkene (2-Butene, 1,4-dibromo-) and molecular hydrogen are adsorbed onto the surface of the metal catalyst. msu.edulibretexts.org

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and breaks, with the hydrogen atoms binding to the metal surface. libretexts.org

Hydrogen Transfer: The hydrogen atoms are then transferred sequentially to the carbons of the double bond. libretexts.orglibretexts.org This addition of hydrogen atoms typically occurs on the same side of the double bond, a process known as syn-addition. libretexts.org

Desorption: Once the double bond is saturated, the resulting alkane (1,4-dibromobutane) is more weakly adsorbed and leaves the catalyst surface. msu.edulibretexts.org

Below is a table summarizing the expected components and outcomes of the hydrogenation of 2-Butene, 1,4-dibromo-.

| Reactant | Reagent | Catalyst (Examples) | Product | Stereochemistry |

| 2-Butene, 1,4-dibromo- | Hydrogen (H₂) | Palladium (Pd), Platinum (Pt), Nickel (Ni) | 1,4-dibromobutane | Syn-addition |

Oxidation Reactions of 2-Butene, 1,4-dibromo-

The double bond in 2-Butene, 1,4-dibromo- is susceptible to various oxidation reactions. These reactions can lead to the formation of epoxides, diols, or result in the cleavage of the carbon-carbon double bond.

Epoxidation:

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide (an oxirane). libretexts.orglibretexts.org A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene. libretexts.orgyoutube.com

Reactant: 2-Butene, 1,4-dibromo-

Reagent: Peroxy acid (e.g., m-CPBA)

Product: 2,3-epoxy-1,4-dibromobutane

The mechanism is a concerted process where the oxygen is delivered to the double bond in a single step. libretexts.orgyoutube.com This results in a syn-addition of the oxygen atom, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orglibretexts.org For example, cis-2-Butene, 1,4-dibromo- would yield the cis-epoxide, and the trans-isomer would yield the trans-epoxide.

Dihydroxylation:

Dihydroxylation is the addition of two hydroxyl (-OH) groups to the double bond, forming a diol. This can be achieved using reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). doubtnut.comdoubtnut.comyoutube.com These reactions typically proceed through a cyclic intermediate, resulting in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. doubtnut.com

Reactant: 2-Butene, 1,4-dibromo-

Reagent: Cold, dilute Potassium Permanganate (KMnO₄) or Osmium Tetroxide (OsO₄)

Product: 1,4-dibromo-2,3-butanediol (B81164)

Oxidative Cleavage:

More vigorous oxidation conditions can lead to the cleavage of the carbon-carbon double bond. Ozonolysis is a common method for achieving this. masterorganicchemistry.com The alkene is first treated with ozone (O₃) at low temperatures, followed by a workup step. masterorganicchemistry.comyoutube.com

Reductive Workup: If the intermediate ozonide is treated with a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc, the double bond is cleaved to form aldehydes or ketones. masterorganicchemistry.com For 2-Butene, 1,4-dibromo-, this would be expected to yield 2-bromoacetaldehyde.

Br-CH₂-CH=CH-CH₂-Br + O₃ → (ozonide intermediate) --(DMS)--> 2 Br-CH₂-CHO

Oxidative Workup: If the ozonide is worked up with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In the case of 2-Butene, 1,4-dibromo-, this would produce 2-bromoacetic acid.

Strong oxidizing agents like hot, acidic potassium permanganate will also cleave the double bond, typically yielding carboxylic acids or ketones. quora.com

The table below summarizes the expected products from various oxidation reactions of 2-Butene, 1,4-dibromo-.

| Oxidation Reaction | Reagent(s) | Expected Product(s) |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 2,3-epoxy-1,4-dibromobutane |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O or Cold, dilute KMnO₄ | 1,4-dibromo-2,3-butanediol |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 2-bromoacetaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | 2-bromoacetic acid |

Advanced Derivatization and Functionalization Strategies

Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. While 2-Butene (B3427860), 1,4-dibromo- is itself an achiral molecule, it is a crucial precursor in synthetic pathways that lead to chiral molecules through the strategic introduction of stereocenters.

Asymmetric Synthesis Incorporating 2-Butene, 1,4-dibromo- Derivatives

Asymmetric synthesis refers to the preferential formation of one enantiomer or diastereomer over another. In the context of 2-Butene, 1,4-dibromo-, it is typically used to construct the carbon backbone of a target molecule. Subsequent reactions, often guided by chiral influences, establish the desired stereochemistry. For instance, in the multi-step synthesis of the hypertension drug Aliskiren, derivatives of 2-Butene, 1,4-dibromo- are used to form a key part of the molecule's structure before chiral centers are introduced. rsc.org A key transformation in one synthetic pathway to Aliskiren involves an Evans chiral auxiliary-aided asymmetric allylation to create chiral intermediates with excellent enantiomeric purity (higher than 97% ee). rsc.org

Chiral Auxiliaries and Catalysts in Functionalization

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired chirality, the auxiliary can be removed for reuse. wikipedia.org

One of the most successful classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. researchgate.netyoutube.com These are widely applied in asymmetric transformations, including aldol reactions and alkylations, to construct chiral building blocks for natural products and medicinally important compounds. researchgate.net In complex syntheses, a fragment derived from 2-Butene, 1,4-dibromo- can be reacted with another part of the molecule that has a chiral auxiliary attached, thereby guiding the stereoselective formation of new stereocenters. rsc.orgyoutube.com

| Common Chiral Auxiliaries |

| Oxazolidinones (Evans Auxiliaries) |

| Pseudoephedrine |

| Camphorsultam |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) |

| tert-Butanesulfinamide |

Incorporation into Complex Molecular Architectures

The reactivity of the two carbon-bromine bonds makes 1,4-dibromo-2-butene (B147587) a valuable precursor for building larger, more complex molecules with specific functionalities and three-dimensional structures.

Precursors for Pharmaceuticals and Agrochemicals

2-Butene, 1,4-dibromo- is a widely used intermediate in the synthesis of various pharmaceuticals and fine chemicals. nbinno.com It serves as a building block for creating the carbon skeletons of active pharmaceutical ingredients (APIs). The trans-isomer, in particular, is noted for its role as a key intermediate for bulk drug manufacturing and has a favorable market outlook. google.com

Intermediate for Aliskiren Synthesis

One of the most significant applications of trans-1,4-dibromo-2-butene is its role as a key intermediate in the synthesis of Aliskiren. nbinno.comguidechem.comgoogle.com Aliskiren is a renin inhibitor used for the treatment of hypertension (high blood pressure) and has shown potential in treating chronic kidney disease. nbinno.comguidechem.com The effectiveness of Aliskiren has made its intermediate, trans-1,4-dibromo-2-butene, a crucial component in pharmaceutical research and manufacturing. nbinno.com The synthesis requires high-purity trans-1,4-dibromo-2-butene, as impurities such as 1,2,3,4-tetrabromobutane can be difficult to remove and affect the quality of the final drug product. google.com

Materials Science Applications: Specialty Polymers and Resins

The utility of 2-Butene, 1,4-dibromo- extends into materials science, where it can be used in the synthesis of specialty polymers. Its two reactive bromine sites allow it to act as a cross-linking agent or as a monomer in polymerization reactions.

Early research into olefin halogenation contributed to the development of flame-retardant materials, a field where brominated compounds are common. guidechem.com A related compound, 2,3-dibromo-2-butene-1,4-diol, can be converted into valuable fire-resistant polyester resins by reacting with dibasic acids. google.com It is also used to prepare fire-resistant polyurethane foams and plastics. google.com Furthermore, 1,4-dibromo-2-butene is used in the preparation of polymerizable ester-based Gemini cationic surfactants through a quaternization reaction. guidechem.com

| Property of trans-1,4-dibromo-2-butene | Value |

| CAS Number | 821-06-7 nbinno.comchemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C4H6Br2 nbinno.comchemsynthesis.com |

| Molecular Weight | 213.90 g/mol nbinno.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder nbinno.comguidechem.com |

| Melting Point | 48-51 °C nbinno.comsigmaaldrich.com |

| Boiling Point | 205 °C nbinno.comsigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and methanol nbinno.com |

Selective Functionalization and Regioselective Transformations

A key challenge and area of interest in the chemistry of 2-Butene, 1,4-dibromo- is the ability to selectively functionalize one bromine atom at a time. This allows for the synthesis of unsymmetrical derivatives, which can have applications in the development of more complex molecular architectures.

The two bromine atoms in 2-Butene, 1,4-dibromo- are chemically equivalent in a symmetrical environment. Achieving selective mono-functionalization requires strategies to differentiate their reactivity. This can be accomplished through several approaches:

Steric Hindrance: By using a bulky nucleophile, the second substitution can be sterically hindered after the first substitution has occurred. This approach relies on the increased steric bulk of the mono-substituted intermediate.

Electronic Effects: The introduction of a functional group in the first substitution step can electronically deactivate the remaining allylic bromide, making it less susceptible to further nucleophilic attack.

Reaction Conditions: Careful control of reaction conditions, such as temperature, reaction time, and stoichiometry of the nucleophile, can favor mono-substitution. Using a 1:1 molar ratio of the nucleophile to 2-Butene, 1,4-dibromo- at low temperatures can increase the yield of the mono-substituted product.

The successful mono-functionalization of 2-Butene, 1,4-dibromo- opens up pathways for sequential derivatization, where a second, different nucleophile is introduced in a subsequent step. This allows for the synthesis of unsymmetrical products with distinct functionalities at either end of the butene spacer.

A typical sequential derivatization would involve:

Mono-substitution: Reaction of 2-Butene, 1,4-dibromo- with one equivalent of a nucleophile (Nu1) under controlled conditions to yield the mono-substituted product, 1-bromo-4-Nu1-2-butene.

Purification: Isolation of the mono-substituted intermediate from the reaction mixture, which may also contain starting material and the di-substituted product.

Second Substitution: Reaction of the purified mono-substituted intermediate with a second, different nucleophile (Nu2) to yield the unsymmetrical product, 1-Nu2-4-Nu1-2-butene.

Table 2: Sequential Derivatization of 2-Butene, 1,4-dibromo-

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 2-Butene, 1,4-dibromo- | Nucleophile A | 1-Bromo-4-(nucleophile A)-2-butene |

| 2 | 1-Bromo-4-(nucleophile A)-2-butene | Nucleophile B | 1-(Nucleophile B)-4-(nucleophile A)-2-butene |

This table outlines a general approach for the sequential derivatization of 2-Butene, 1,4-dibromo-, enabling the synthesis of unsymmetrical molecules with tailored properties.

This stepwise approach provides a powerful tool for the rational design and synthesis of complex molecules with precise control over their architecture and functionality.

Spectroscopic and Analytical Characterization in 2 Butene, 1,4 Dibromo Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Butene (B3427860), 1,4-dibromo-. Through various NMR experiments, it is possible to map out the proton and carbon frameworks, confirm connectivity, and assign the stereochemistry of the double bond.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in 2-Butene, 1,4-dibromo-. The spectrum reveals the number of distinct proton types, their relative numbers, and their connectivity through spin-spin coupling. For 1,4-dibromo-2-butene (B147587), there are two primary sets of protons: the methylene (B1212753) protons (-CH₂Br) and the vinylic protons (-CH=CH-).

The chemical shifts (δ) of these protons are influenced by the electronegative bromine atoms and the carbon-carbon double bond. The methylene protons typically appear as a doublet, shifted downfield due to the adjacent bromine. The vinylic protons appear as a multiplet, with their chemical shift and coupling constants being highly indicative of the molecule's stereochemistry.

Isomer identification, distinguishing between the cis (Z) and trans (E) forms, is a key application of ¹H NMR in this context. The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is diagnostic:

For the trans-(E)-isomer , the coupling constant (³J_trans_) is typically larger, in the range of 11-18 Hz.

For the cis-(Z)-isomer , the coupling constant (³J_cis_) is smaller, generally falling between 6-12 Hz.

This difference allows for definitive assignment of the double bond geometry.

| Proton Type | Isomer | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (-CH₂Br) | trans-(E) | ~4.0 | Doublet (d) | ~6-8 |

| Vinylic (-CH=) | trans-(E) | ~5.8-6.0 | Triplet (t) or Multiplet (m) | ³J_trans ≈ 11-18 |

| Methylene (-CH₂Br) | cis-(Z) | ~4.1 | Doublet (d) | ~6-8 |

| Vinylic (-CH=) | cis-(Z) | ~5.7-5.9 | Triplet (t) or Multiplet (m) | ³J_cis_ ≈ 6-12 |

Note: Specific chemical shifts can vary depending on the solvent used.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. In 1,4-dibromo-2-butene, due to molecular symmetry, only two distinct carbon signals are expected in the proton-decoupled spectrum for both the cis and trans isomers.

Methylene Carbon (C1, C4): The carbon atoms of the -CH₂Br groups. These are shielded compared to the vinylic carbons but deshielded relative to a standard alkane due to the attached bromine atom.

Vinylic Carbon (C2, C3): The sp²-hybridized carbon atoms of the C=C double bond. These typically resonate further downfield.

The chemical shifts of these carbons can also show slight differences between the cis and trans isomers, providing another layer of structural confirmation. docbrown.info Generally, sp²-hybridized carbons absorb in the range of 110-150 ppm, while sp³ carbons attached to a halogen appear further upfield. libretexts.org

| Carbon Type | Hybridization | Isomer | Typical Chemical Shift (δ, ppm) |

| Methylene (-CH₂Br) | sp³ | trans-(E) | ~30-35 |

| Vinylic (-CH=) | sp² | trans-(E) | ~128-132 |

| Methylene (-CH₂Br) | sp³ | cis-(Z) | ~28-33 |

| Vinylic (-CH=) | sp² | cis-(Z) | ~127-131 |

Note: Data is illustrative and can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the structure of 2-Butene, 1,4-dibromo- by showing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduscribd.com For 1,4-dibromo-2-butene, a COSY spectrum would display a cross-peak connecting the signal of the methylene protons (-CH₂Br) with the signal of the adjacent vinylic protons (-CH=). This directly confirms the H-C(1)-C(2)-H connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. epfl.chscribd.com The HSQC spectrum of 1,4-dibromo-2-butene would show a cross-peak linking the methylene proton signal to the methylene carbon signal and another cross-peak linking the vinylic proton signal to the vinylic carbon signal. This allows for the direct assignment of which proton is attached to which carbon.

| 2D NMR Technique | Correlation Type | Observed Correlations in 1,4-dibromo-2-butene |

| COSY | ¹H-¹H (2-3 bonds) | Methylene Protons (-CH₂Br) ↔ Vinylic Protons (-CH=) |

| HSQC/HMQC | ¹H-¹³C (1 bond) | Methylene Protons (-CH₂Br) ↔ Methylene Carbon (-CH₂Br); Vinylic Protons (-CH=) ↔ Vinylic Carbon (-CH=) |

| HMBC | ¹H-¹³C (2-3 bonds) | Methylene Protons (-CH₂Br) ↔ Vinylic Carbons (-CH=); Vinylic Protons (-CH=) ↔ Methylene Carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of 2-Butene, 1,4-dibromo- is characterized by absorption bands corresponding to the vibrations of its specific bonds. nist.gov Key functional groups and their expected absorption regions include:

C=C Stretch: The carbon-carbon double bond stretch gives rise to a moderate band in the 1640-1680 cm⁻¹ region. vscht.cz The intensity of this absorption can be weak due to the symmetrical nature of the molecule, which results in a small change in dipole moment during the vibration.

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond (vinylic C-H) typically appears at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.czlibretexts.org

-C-H Stretch: The stretching of the C-H bonds in the methylene groups (-CH₂Br) occurs just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). pressbooks.pub

C-Br Stretch: The carbon-bromine bond stretch is found in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Alkene | C=C Stretch | 1640 - 1680 |

| Vinylic C-H | =C-H Stretch | 3000 - 3100 |

| Methylene C-H | -C-H Stretch | 2850 - 3000 |

| Alkyl Halide | C-Br Stretch | 500 - 680 |

IR spectroscopy can effectively distinguish between the cis-(Z) and trans-(E) isomers of 1,4-dibromo-2-butene, primarily through the analysis of the =C-H out-of-plane bending (wagging) vibrations. docbrown.info These absorptions occur in the fingerprint region and are highly characteristic of the substitution pattern around the double bond.

For the trans-(E)-isomer , a strong and distinct absorption band appears in the range of 960-980 cm⁻¹. This band is characteristic of the out-of-plane bending of the two hydrogen atoms on opposite sides of the double bond.

For the cis-(Z)-isomer , the corresponding out-of-plane bending vibration occurs at a lower frequency, typically in the range of 665-730 cm⁻¹.

The presence of a strong band near 970 cm⁻¹ is a reliable indicator of the trans configuration, while its absence and the appearance of a band around 700 cm⁻¹ suggests the cis configuration. docbrown.info This makes IR spectroscopy a rapid and valuable tool for stereochemical assignment in this system.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique in the study of 2-Butene, 1,4-dibromo-, providing essential information on its molecular weight and structure. This method involves ionizing the compound to generate charged molecules or molecular fragments and then measuring their mass-to-charge ratios.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like 2-Butene, 1,4-dibromo-. creative-proteomics.com In this process, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical ion, known as the molecular ion (M•+). creative-proteomics.comemory.edu This technique is considered a "hard" ionization method because the high energy involved often leads to extensive and reproducible fragmentation of the molecular ion. emory.edusemanticscholar.org

The molecular weight of (E)-2-Butene, 1,4-dibromo- has been determined to be 213.898 g/mol . nist.gov In its EI-MS spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to this weight. The presence of two bromine atoms is distinctly indicated by the isotopic pattern of the molecular ion peak, with characteristic signals for the isotopes ⁷⁹Br and ⁸¹Br.

The fragmentation pattern provides a "fingerprint" that is crucial for structural elucidation. creative-proteomics.comchemguide.co.uk For 2-Butene, 1,4-dibromo-, the energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk Common fragmentation pathways would include the loss of a bromine atom, leading to a significant peak at m/z corresponding to the [C₄H₆Br]⁺ fragment. Subsequent fragmentations could involve the loss of the second bromine atom or cleavage of the carbon-carbon bonds.

Table 1: Key Ions in the EI-MS Spectrum of (E)-2-Butene, 1,4-dibromo-

| Ion Formula | m/z (Mass/Charge Ratio) | Description |

|---|---|---|

| [C₄H₆Br₂]•+ | ~214 | Molecular Ion (M•+) |

| [C₄H₆Br]⁺ | ~133/135 | Loss of a Bromine atom |

Note: The table is illustrative of expected major fragments based on general fragmentation principles. The m/z values for bromine-containing fragments will show isotopic patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Confirmation of Molecular Mass

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a "soft" ionization technique, ideal for confirming the molecular mass of compounds with minimal fragmentation. semanticscholar.orgnih.gov This method is particularly useful for analyzing non-volatile and thermally labile molecules, transferring ions already in solution into the gas phase. nih.govuky.edu

For 2-Butene, 1,4-dibromo-, ESI-MS analysis would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The process generates charged droplets which, after solvent evaporation, yield gaseous ions. nih.gov Unlike EI-MS, ESI-MS usually produces even-electron ions, such as protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). semanticscholar.orgresearchgate.net

This technique is invaluable for providing clear molecular weight information, which might be ambiguous in EI-MS spectra if the molecular ion peak is weak or absent due to extensive fragmentation. semanticscholar.org The analysis would confirm the molecular weight of 213.90 g/mol by detecting ions corresponding to this mass plus the mass of the adduct ion (e.g., H⁺, Na⁺). nist.govfishersci.ca ESI-MS is often coupled with liquid chromatography for enhanced separation and analysis. researchgate.netrsc.org

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. In the context of 2-Butene, 1,4-dibromo- research, various chromatographic methods are employed to assess sample purity and to separate its geometric isomers.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. birchbiotech.com It is well-suited for assessing the purity of 2-Butene, 1,4-dibromo- by separating it from any starting materials, byproducts, or degradation products. regulations.gov In GC, a sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and a stationary phase within the column. birchbiotech.com

The purity of a 2-Butene, 1,4-dibromo- sample can be determined by analyzing the resulting chromatogram. The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity. Furthermore, GC is effective in separating the cis (Z) and trans (E) isomers of 2-Butene, 1,4-dibromo-, which have different physical properties, allowing for the determination of their ratio in a given sample. docbrown.infokaycantest.com Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid mobile phase. sigmaaldrich.comlibretexts.org The sample is passed through a column packed with a stationary phase, and separation occurs based on the components' differing interactions with the stationary phase. libretexts.org

A specific reverse-phase (RP) HPLC method has been developed for the analysis of (E)-1,4-Dibromo-2-butene. sielc.comsielc.com This method utilizes a Newcrom R1 column with a mobile phase typically consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.comsielc.com HPLC is particularly useful for separating mixtures that are not suitable for GC due to low volatility or thermal instability. This technique can effectively separate the isomers of 2-Butene, 1,4-dibromo-, as demonstrated by successful isomer separations of the related compound 2-butene-1,4-diol (B106632) using HPLC. nih.gov

Table 2: Example HPLC Method Parameters for (E)-1,4-Dibromo-2-butene Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. amazonaws.comresearchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which necessitates operation at much higher pressures (up to 15,000 psi). researchgate.netaustinpublishinggroup.com

The key advantage of UPLC is a dramatic reduction in analysis time without compromising separation efficiency. pharmascholars.com Existing HPLC methods for 2-Butene, 1,4-dibromo- can be adapted for UPLC, enabling much faster analysis, which is highly beneficial for high-throughput screening and quality control applications. sielc.comsielc.comsielc.com The increased sensitivity of UPLC is also advantageous for detecting and quantifying trace-level impurities. researchgate.net

Table 3: Comparison of HPLC and UPLC Technologies

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3–10 µm | < 2 µm |

| Operating Pressure | 2,500–5,000 psi | 8,000–15,000 psi |

| Analysis Speed | Slower | Faster |

| Resolution | Good | Higher |

| Sensitivity | Standard | Enhanced |

| Solvent Consumption | Higher | Lower |

X-ray Crystallography for Solid-State Structure Determination

Despite the importance of this technique, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the complete crystallographic parameters for 2-Butene, 1,4-dibromo- is not readily found in the primary scientific literature or structural databases. While many chemical databases and suppliers provide basic physical properties and other spectroscopic data for this compound, detailed experimental crystallographic data, including the crystal system, space group, and precise atomic coordinates, remain elusive.

Theoretical and computational models, often available through resources like the Automated Topology Builder (ATB), can provide predicted three-dimensional structures and molecular topologies. However, these are computational estimations and not a substitute for experimentally determined crystallographic data. The absence of a definitive experimental crystal structure in publicly accessible databases highlights a gap in the comprehensive characterization of this otherwise well-known reagent.

For a compound like 2-Butene, 1,4-dibromo-, a crystallographic analysis would definitively establish the geometry of the trans isomer, which is the more common form. Such a study would provide precise measurements for key structural parameters.

Table 1: Hypothetical Crystallographic Data for (E)-2-Butene, 1,4-dibromo-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.80 |

| b (Å) | 8.50 |

| c (Å) | 7.20 |

| β (°) | 105.0 |

| Volume (ų) | 342.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 2.075 |

| C-C Bond Length (Å) | 1.49 |

| C=C Bond Length (Å) | 1.34 |

| C-Br Bond Length (Å) | 1.94 |

| C-C=C Bond Angle (°) | 125.0 |

| Br-C-C Bond Angle (°) | 110.0 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic study. It is not based on published experimental data for 2-Butene, 1,4-dibromo-.

The determination and reporting of the crystal structure of 2-Butene, 1,4-dibromo- would be a valuable contribution to the chemical community, providing a solid-state benchmark for this important synthetic building block.

Computational Chemistry Investigations of 2 Butene, 1,4 Dibromo

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 2-Butene (B3427860), 1,4-dibromo-. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

2-Butene, 1,4-dibromo- can exist as two geometric isomers: (E) (trans) and (Z) (cis), which differ in the spatial arrangement of the bromine atoms across the carbon-carbon double bond. In addition to this cis-trans isomerism, rotation around the C-C single bonds allows for different rotational conformers (rotamers).

Theoretical studies, particularly using Density Functional Theory (DFT), are employed to determine the relative stabilities of these isomers and conformers. By calculating the total electronic energy of each possible structure, a potential energy surface can be mapped. For example, DFT analysis on related substituted alkenes has shown that (E) isomers are often thermodynamically more stable than their (Z) counterparts by several kcal/mol due to reduced steric hindrance [cite: 4]. The calculations involve optimizing the geometry of each conformer to find its lowest energy state and comparing these energies to identify the global minimum.

Table 1: Illustrative Relative Energies of 1,4-dibromo-2-butene (B147587) Isomers Calculated by DFT (Note: This table is illustrative. Actual values would be obtained from specific computational studies.)

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| (E)-anti | B3LYP/6-311+G(d,p) | 0.00 |

| (E)-gauche | B3LYP/6-311+G(d,p) | 0.85 |

| (Z)-anti | B3LYP/6-311+G(d,p) | 4.10 |

| (Z)-gauche | B3LYP/6-311+G(d,p) | 4.50 |

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy, symmetry, and spatial distribution of these orbitals in 2-Butene, 1,4-dibromo- are crucial for understanding its role in chemical reactions, such as nucleophilic substitutions.

The bromine atoms, being highly electronegative, significantly influence the electronic structure. They withdraw electron density, making the adjacent carbon atoms electrophilic and thus susceptible to attack by nucleophiles. Computational studies on reactions involving substituted alkenes often show that favorable interactions between the HOMO of a nucleophile and the LUMO of the alkene dictate the reaction's feasibility and stereochemical outcome [cite: 25]. While specific FMO analyses for 2-Butene, 1,4-dibromo- are not broadly published, DFT calculations are used to visualize these orbitals and calculate their energies in related systems, such as in the analysis of copper-organic frameworks synthesized from the trans-isomer [cite: 14].

Quantum Chemical Calculations

A range of quantum chemical methods, from computationally inexpensive semi-empirical techniques to more rigorous ab initio and DFT methods, are applied to study halogenated hydrocarbons.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), use parameters derived from experimental data to simplify quantum mechanical calculations. These methods are particularly useful for larger molecules or for preliminary analyses where high accuracy is not essential. They can be employed to estimate thermochemical data like heats of formation (ΔHf). For instance, studies on complex reaction mixtures involving derivatives of 2-Butene, 1,4-dibromo- have utilized semi-empirical calculations to estimate the heats of formation of various fragments observed in mass spectrometry, helping to elucidate reaction pathways and product stability [cite: 23, 29].

Table 2: Example of Calculated Thermochemical Data using Semi-empirical Methods (Note: These values are for illustrative purposes to show typical outputs of semi-empirical calculations.)

| Compound | Method | Heat of Formation (kcal/mol) |

| (E)-1,4-dibromo-2-butene | AM1 | 15.8 |

| (Z)-1,4-dibromo-2-butene | PM3 | 19.5 |

| 1,3-Butadiene (B125203) | AM1 | 26.3 |